molecular formula C19H38 B13955235 Cyclopentane, (2-hexyloctyl)- CAS No. 55044-77-4

Cyclopentane, (2-hexyloctyl)-

Cat. No.: B13955235
CAS No.: 55044-77-4
M. Wt: 266.5 g/mol
InChI Key: XANJIFLJGFYUDD-UHFFFAOYSA-N
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Description

Cyclopentane, (2-hexyloctyl)-, also known as 1-Cyclopentyl-2-n-hexyloctane, is a hydrocarbon compound with the molecular formula C19H38 and a molecular weight of 266.5050 g/mol . This compound is characterized by a cyclopentane ring substituted with a (2-hexyloctyl) group, making it a branched alkane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane derivatives, including Cyclopentane, (2-hexyloctyl)-, typically involves the alkylation of cyclopentane with appropriate alkyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of Cyclopentane, (2-hexyloctyl)-, may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, (2-hexyloctyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentane, (2-hexyloctyl)-, has various applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentane, (2-hexyloctyl)-, in chemical reactions involves the interaction of its cyclopentane ring and alkyl chain with various reagents. The molecular targets and pathways depend on the specific reaction type. For example, in oxidation reactions, the compound’s hydrogen atoms are abstracted, leading to the formation of reactive intermediates that further react to form oxidized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentane, (2-hexyloctyl)-, is unique due to its branched structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying the effects of branching on chemical reactivity and stability, as well as for developing specialized industrial applications .

Properties

CAS No.

55044-77-4

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

2-hexyloctylcyclopentane

InChI

InChI=1S/C19H38/c1-3-5-7-9-13-18(14-10-8-6-4-2)17-19-15-11-12-16-19/h18-19H,3-17H2,1-2H3

InChI Key

XANJIFLJGFYUDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)CC1CCCC1

Origin of Product

United States

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